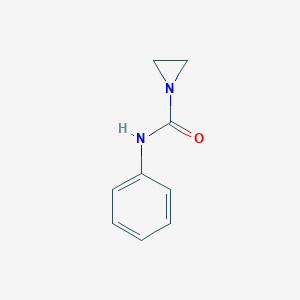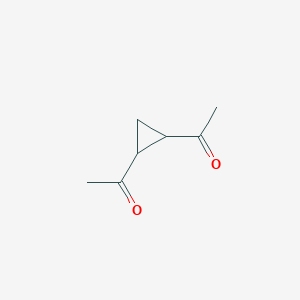
1,2-Diacetylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diacetylcyclopropane is a cyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule is a cyclopropane derivative, which means it contains a three-membered ring of carbon atoms. The presence of two acetyl groups on the cyclopropane ring makes 1,2-Diacetylcyclopropane an interesting molecule for studying its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1,2-Diacetylcyclopropane is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes involved in inflammation and bacterial growth. This molecule has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Biochemical And Physiological Effects
Studies have shown that 1,2-Diacetylcyclopropane has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. In addition, this molecule has been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-Diacetylcyclopropane in lab experiments is its high yield and purity. This molecule is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 1,2-Diacetylcyclopropane is its potential toxicity. Studies have shown that this molecule can be toxic at high doses, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1,2-Diacetylcyclopropane. One area of interest is the development of new therapeutic applications for this molecule, particularly in the treatment of inflammatory diseases and bacterial infections. Another area of interest is the synthesis of new derivatives of 1,2-Diacetylcyclopropane, which may have improved properties and applications. Finally, further studies are needed to fully understand the mechanism of action of this molecule and its potential toxicity.
Synthesis Methods
The synthesis of 1,2-Diacetylcyclopropane can be achieved through several methods, including the reaction of cyclopropane with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of cyclopropane with acetyl chloride in the presence of anhydrous aluminum chloride. The yield of this reaction is high, and the purity of the product can be improved through distillation.
Scientific Research Applications
1,2-Diacetylcyclopropane has been used in scientific research for various applications, including its use as a flavoring agent in food products. It has also been used as a precursor for the synthesis of other organic compounds. In addition, studies have shown that 1,2-Diacetylcyclopropane has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
properties
CAS RN |
14203-01-1 |
|---|---|
Product Name |
1,2-Diacetylcyclopropane |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(2-acetylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-4(8)6-3-7(6)5(2)9/h6-7H,3H2,1-2H3 |
InChI Key |
DUWQAFUPZOVGTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1C(=O)C |
Canonical SMILES |
CC(=O)C1CC1C(=O)C |
synonyms |
1,2-Diacetylcyclopropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




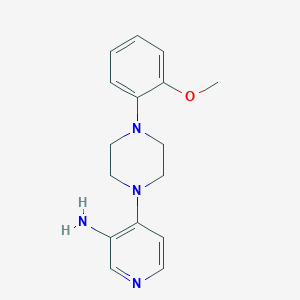
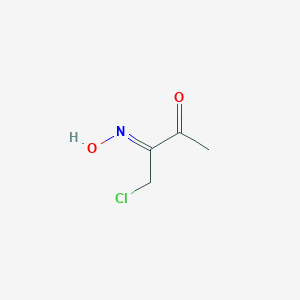
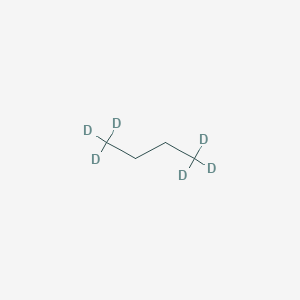
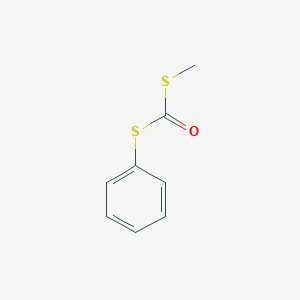
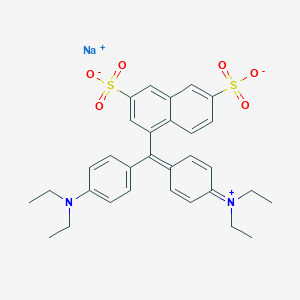
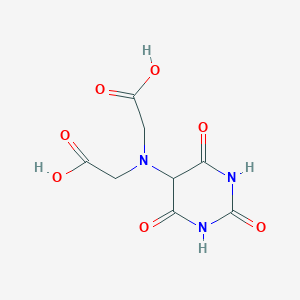
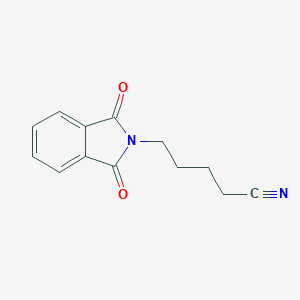
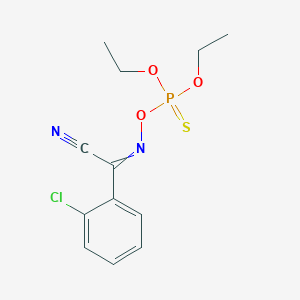
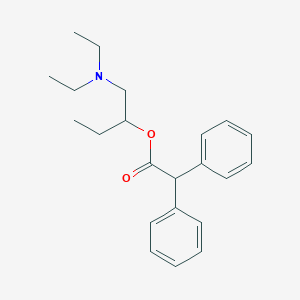
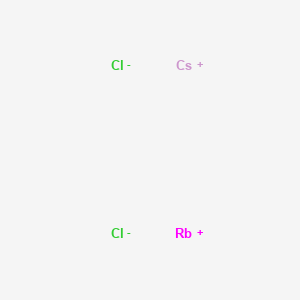
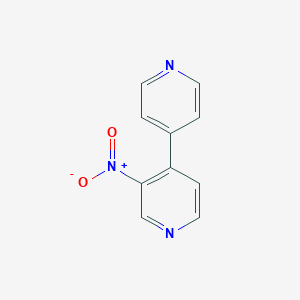
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)
